
2-Methyl-4-morpholinobutan-2-amine
Vue d'ensemble
Description
2-Methyl-4-morpholinobutan-2-amine is a chemical compound with the CAS Number: 2044927-06-0 . It has a molecular weight of 208.73 .
Molecular Structure Analysis
The linear formula of this compound is C9H21CLN2O . This suggests that the molecule contains nine carbon atoms, twenty-one hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .Applications De Recherche Scientifique
Analytical Chemistry and Environmental Sciences
- Analysis of Aliphatic Amines in Water : The development of methods for the determination of aliphatic amines, including morpholine derivatives, in wastewater and surface water using derivatization techniques followed by gas chromatography-mass spectrometry (GC-MS) is crucial for environmental monitoring (Sacher, Lenz, & Brauch, 1997). These methods aid in assessing the aquatic environmental impact of these compounds.
- Morpholine in Nuclear Power Plants : Morpholine and its thermal breakdown products in the steam-water cycles of nuclear power plants have been quantified through derivatization with dabsyl chloride, demonstrating the importance of monitoring these compounds for industrial safety and environmental protection (Lamarre, Gilbert, & Gendron, 1989).
Carbon Dioxide Capture Technology
- Thermal Degradation Kinetics of Morpholine : Investigating the thermal degradation kinetics of morpholine in carbon dioxide capture processes is essential for optimizing sour gas treatment operations. Morpholine shows promising stability and degradation characteristics, making it a potential candidate for more efficient and environmentally friendly CO2 capture technologies (Mazari et al., 2020).
Medicinal Chemistry and Pharmacological Activity
- Drug Design and Development : The role of morpholine as a privileged structure in medicinal chemistry is significant, featuring in numerous bioactive molecules and drugs. Its physicochemical, biological, and metabolic properties, combined with its versatile synthetic adaptability, contribute to a wide range of biological activities, underscoring its importance in the design and development of new therapeutics (Kourounakis, Xanthopoulos, & Tzara, 2020).
Polymer Science
- Polyurethane Catalysts : Research on environmentally friendly and selective catalysts for polyurethane foam preparation, including N-substituted morpholines, highlights the importance of identifying alternatives to classical catalysts. These studies focus on finding catalysts that can be incorporated into polyurethanes, reducing volatile organic compounds and enhancing environmental and economic benefits (Strachota, Strachotová, & Špírková, 2008).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-methyl-4-morpholin-4-ylbutan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-9(2,10)3-4-11-5-7-12-8-6-11/h3-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFSMVQZMUTCSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCN1CCOCC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[3-(3-CHLOROPHENYL)-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-2-YL]SULFANYL}-N-[(FURAN-2-YL)METHYL]ACETAMIDE](/img/structure/B2968399.png)
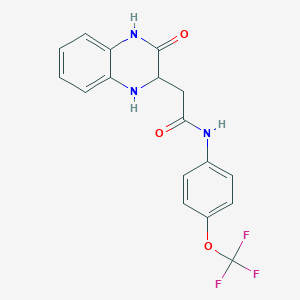
![3-[(4-chlorophenyl)sulfonyl]-N-(3,5-dimethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2968402.png)

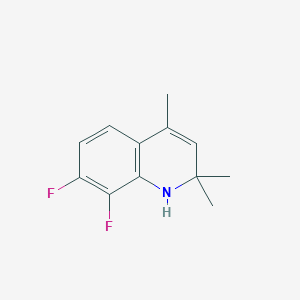
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(furan-2-yl)-2-hydroxypropyl]propanamide](/img/structure/B2968412.png)
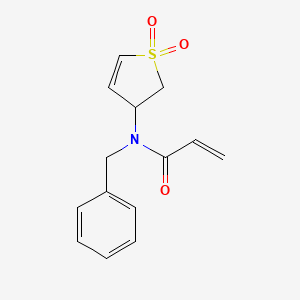
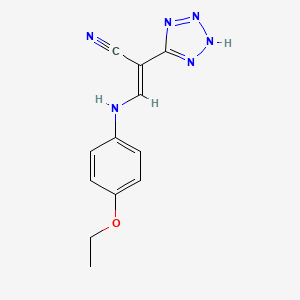
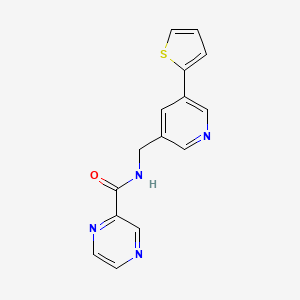
![N-(3-chlorophenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide](/img/structure/B2968418.png)
![(3-Benzyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2968419.png)
![N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide](/img/structure/B2968420.png)
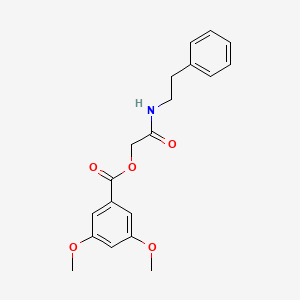
![N-[3-(1H-Benzimidazol-2-yl)cyclohexyl]but-2-ynamide](/img/structure/B2968422.png)
